molecular formula C12H9ClN4S3 B5695027 5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine

5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine

Cat. No. B5695027
M. Wt: 340.9 g/mol
InChI Key: DFHFKSGJBINQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. In

Mechanism of Action

5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine targets the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are commonly overexpressed in cancer cells and contribute to their survival and resistance to chemotherapy. By inhibiting these proteins, 5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine promotes apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to inhibit tumor growth and sensitize cancer cells to other chemotherapeutic agents. However, 5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine has also been shown to have some toxic effects on normal cells, particularly in the hematopoietic system.

Advantages and Limitations for Lab Experiments

5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine has several advantages as a research tool, including its selectivity for anti-apoptotic proteins and its ability to induce apoptosis in cancer cells. However, its toxicity to normal cells can be a limitation, particularly in in vivo studies. Additionally, 5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine has a relatively short half-life, which can make dosing and administration challenging.

Future Directions

Future research on 5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine could focus on developing more potent and selective inhibitors of anti-apoptotic proteins, as well as identifying biomarkers that can predict response to 5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine treatment. Additionally, studies could explore the potential of 5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine in combination with other therapeutic agents, particularly immunotherapies. Finally, further investigation into the toxic effects of 5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine on normal cells could help inform its clinical use.

Synthesis Methods

The synthesis of 5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine involves a multistep process starting from commercially available starting materials. The key steps in the synthesis include the formation of the thiazole and thiadiazole rings, as well as the introduction of the chlorophenyl and methylthio groups. The final product is obtained through purification via column chromatography.

Scientific Research Applications

5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine has been extensively studied in the field of cancer research due to its ability to selectively target and induce apoptosis in cancer cells. It has shown promising results in preclinical studies as a single agent and in combination with other chemotherapeutic agents. 5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine has been shown to be effective in a variety of cancer types, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

5-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S3/c13-8-3-1-7(2-4-8)10-15-9(5-18-10)6-19-12-17-16-11(14)20-12/h1-5H,6H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHFKSGJBINQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CSC3=NN=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine

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